EC 23 EC 23 Photostable synthetic retinoid. All-trans retinoic acid (ATRA) analog. Displays similar biological activity to ATRA. Potently induces stem cell differentiation and enables improved consistency of neuronal differentiation. Induces neurogenesis.
All-trans retinoic acid (ATRA, ) is frequently used in cell culture to induce stem cell differentiation or enhance the growth, differentiation, and maintenance of neural cell types. Unfortunately, ATRA is readily susceptible to isomerisation and degradation upon exposure to light or other factors such as temperature and oxidation, which presents confounding issues for cell culture. EC 23 is a photostable synthetic analog of ATRA that induces differentiation in human pluripotent embryonic stem cells when used within the range of 100 nM-10 µM.
AGN-190205 is frequently used in cell culture to induce stem cell differentiation or enhance the growth, differentiation, and maintenance of neural cell types.
Brand Name: Vulcanchem
CAS No.: 104561-41-3
VCID: VC0517546
InChI: InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25)
SMILES: CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C
Molecular Formula: C23H24O2
Molecular Weight: 332.4 g/mol

EC 23

CAS No.: 104561-41-3

Cat. No.: VC0517546

Molecular Formula: C23H24O2

Molecular Weight: 332.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

EC 23 - 104561-41-3

Specification

CAS No. 104561-41-3
Molecular Formula C23H24O2
Molecular Weight 332.4 g/mol
IUPAC Name 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid
Standard InChI InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25)
Standard InChI Key OQVLOWLEEHYBJH-UHFFFAOYSA-N
SMILES CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C
Canonical SMILES CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C
Appearance Solid powder

Introduction

Chemical and Physical Properties of EC 23

Structural Characteristics

EC 23 belongs to the retinoid class, characterized by a naphthalene core substituted with methyl groups and an ethynyl-benzoic acid moiety. This structure confers stability while retaining affinity for retinoic acid receptors (RARs). Unlike ATRA, which contains a conjugated polyene chain prone to oxidation and photodegradation, EC 23’s alkyne and aromatic groups enhance its resistance to environmental degradation .

Physicochemical Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC23H24O2C_{23}H_{24}O_2
Molecular Weight332.4 g/mol
Physical StateCrystalline solid
Melting Point256–260°C
SolubilityLow in aqueous solutions
Storage Conditions-20°C, protected from light
Purity≥98%

These properties make EC 23 suitable for long-term storage and reproducible experimental outcomes .

Mechanism of Action: RAR Agonism and Transcriptional Regulation

Retinoic Acid Receptor Activation

EC 23 functions as a pan-RAR agonist, binding to RARα, RARβ, and RARγ isoforms with high affinity. Upon binding, it forms heterodimers with retinoid X receptors (RXRs), which translocate to the nucleus and bind retinoic acid response elements (RAREs) in target gene promoters . This interaction displaces co-repressor complexes and recruits co-activators, initiating transcription of genes critical for cellular differentiation.

Epigenetic and Transcriptional Effects

The compound induces chromatin remodeling through histone acetyltransferase (HAT) recruitment, facilitating access to differentiation-associated genes. Key downstream targets include Hox genes, Sox family transcription factors, and Wnt signaling regulators. Proteomic studies reveal EC 23 upregulates neural-specific proteins like β-III-tubulin and nestin while suppressing pluripotency markers such as Oct4 and Nanog .

Applications in Stem Cell Research

Neural Differentiation of Pluripotent Stem Cells

EC 23 is widely used to direct human pluripotent stem cells (hPSCs) toward neural lineages. In a seminal study by Clemens et al., EC 23-treated hPSCs exhibited a 2.5-fold increase in β-III-tubulin-positive neurons compared to ATRA-treated cultures . The compound’s stability ensures consistent activation of RAR signaling, minimizing batch-to-batch variability common with natural retinoids .

Enhanced Protocol Standardization

Traditional differentiation protocols using ATRA require frequent medium supplementation due to rapid degradation. EC 23’s photostability allows single-dose administration, simplifying workflows and reducing costs. Researchers report a 40% reduction in protocol duration when using EC 23 for generating midbrain dopaminergic neurons .

Comparative Advantages Over ATRA

Stability and Half-Life

ATRA’s polyene chain renders it susceptible to oxidation and isomerization under light, heat, or alkaline conditions. In contrast, EC 23 retains >90% activity after 72 hours in culture medium, whereas ATRA degrades to <50% within 24 hours . This stability is critical for long-term differentiation assays and high-throughput screening.

Potency and Specificity

EC 23 exhibits a 10-fold lower EC50 than ATRA in RAR reporter assays (0.1 nM vs. 1 nM) . Its synthetic structure avoids off-target effects mediated by retinoid metabolism products like 9-cis-retinoic acid, which activates RXR homodimers and complicates ATRA-based experiments .

Future Directions and Research Opportunities

Combinatorial Differentiation Protocols

Combining EC 23 with small molecules like CHIR99021 (a GSK-3β inhibitor) accelerates cortical neuron generation from induced pluripotent stem cells (iPSCs). Such protocols could streamline disease modeling and drug discovery pipelines .

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